Fmoc-D-phenylalanine

Catalog No.
S1768455
CAS No.
86123-10-6
M.F
C24H21NO4
M. Wt
387.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-phenylalanine

CAS Number

86123-10-6

Product Name

Fmoc-D-phenylalanine

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1

InChI Key

SJVFAHZPLIXNDH-JOCHJYFZSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

Fmoc-D-phenylalanine;Fmoc-D-Phe-OH;86123-10-6;N-Fmoc-D-phenylalanine;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoicacid;CHEMBL348015;MFCD00062955;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine;N-(9-FLUORENYLMETHOXYCARBONYL)-D-PHENYLALANINE;fmoc-d-phe;AC1LJQNI;PubChem10030;KSC496O5B;47378_ALDRICH;SCHEMBL118169;AC1Q719T;47378_FLUKA;CTK3J6750;MolPort-003-934-090;SJVFAHZPLIXNDH-JOCHJYFZSA-N;ZINC4389106;N-ALPHA-FMOC-D-PHENYLALANINE;ANW-38280;BDBM50121969;CF-194

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Peptide Synthesis:

  • Building Block for Peptides: Fmoc-D-Phe acts as a crucial building block for the construction of peptides containing D-amino acids. These peptides can have unique properties compared to their L- counterparts, making them valuable for various research applications [].
  • Solid-Phase Peptide Synthesis (SPPS): Fmoc-D-Phe is employed in SPPS, a technique for efficiently synthesizing peptides. The Fmoc group protects the amino group of D-phenylalanine during chain elongation and is selectively removed to allow further peptide bond formation [].

Research Applications of D-Peptides:

  • Development of Therapeutic Drugs: D-peptides can exhibit improved stability and resistance to enzymatic degradation compared to L-peptides. This makes them attractive candidates for drug development, particularly in areas like anti-cancer and antimicrobial therapies [].
  • Study of Protein-Protein Interactions: D-peptides can be used as probes to investigate protein-protein interactions due to their ability to bind to specific protein targets with high affinity [].

Other Research Applications:

  • Development of Novel Materials: Fmoc-D-Phe can be incorporated into the design of functional materials with specific properties, such as self-assembling structures or biocompatible scaffolds [].
  • Study of Enzyme Function: D-peptides can be employed to study the enantioselectivity of enzymes, providing insights into their catalytic mechanisms [].
  • Origin: Fmoc-D-phenylalanine is a man-made molecule derived from the naturally occurring amino acid D-phenylalanine. D-phenylalanine is the non-natural stereoisomer of L-phenylalanine, the common amino acid found in proteins [].
  • Significance: Fmoc-D-phenylalanine serves as a valuable building block for the synthesis of peptides and peptidomimetics. These molecules are essential for various scientific applications, including drug discovery, development of new therapeutic agents, and studying protein function []. The Fmoc group (Fluorenylmethoxycarbonyl) acts as a protecting group during peptide synthesis, ensuring proper chain formation [].

Molecular Structure Analysis

Fmoc-D-phenylalanine possesses a unique structure with several key features:

  • Central Carbon: It has a chiral center, the alpha (α) carbon, which distinguishes D-phenylalanine from its L-isomer. The amino group (NH2) and the carboxy group (COOH) are attached to different sides of this carbon in D-phenylalanine [].
  • Fmoc Group: The Fmoc moiety is attached to the amino group, protecting it from unwanted reactions during peptide synthesis. This group can be selectively removed later to allow for peptide bond formation [].
  • Phenylalanine Side Chain: An aromatic phenyl group is linked to the α-carbon, giving D-phenylalanine its characteristic properties.

Chemical Reactions Analysis

Fmoc-D-phenylalanine is involved in several crucial reactions:

  • Peptide Synthesis: Fmoc-D-Phe-OH reacts with other Fmoc-protected amino acids in a stepwise manner to form peptides. The Fmoc group of one amino acid is cleaved, allowing it to form a peptide bond with the free amino group of another Fmoc-amino acid. This process is repeated to create the desired peptide sequence [].

(Equation) Fmoc-D-Phe-OH + H-X-aa-OH -> Fmoc-D-Phe-X-aa-OH + H2O

(Where X-aa represents another amino acid)

  • Fmoc Cleavage: After peptide chain assembly, the Fmoc groups are removed using specific chemicals like piperidine to reveal the final peptide product [].

Physical And Chemical Properties Analysis

  • Solid form at room temperature (typical for amino acid derivatives) [].
  • Relatively high melting point due to the presence of the aromatic phenyl group.
  • Solubility: Likely soluble in organic solvents like dichloromethane and dimethylformamide, commonly used in peptide synthesis [].
  • Stability: The Fmoc group offers protection, but the molecule might undergo decomposition under harsh conditions (extreme temperatures, strong acids/bases).

Fmoc-D-phenylalanine itself doesn't have a specific biological mechanism of action. Its primary function lies in peptide synthesis. The resulting peptides can have diverse mechanisms depending on their sequence and structure. Some peptides might bind to receptors, act as enzymes, or regulate various cellular processes.

  • Dust: Avoid inhalation of dust particles, which might cause respiratory irritation [].
  • Skin/Eye Contact: Wear gloves and eye protection to prevent skin irritation or eye damage [].
  • Proper Disposal: Follow recommended protocols for disposal of chemical waste [].

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Fmoc-D-phenylalanine

Dates

Modify: 2023-08-15

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